Pirprofen

Description

Structure

3D Structure

Properties

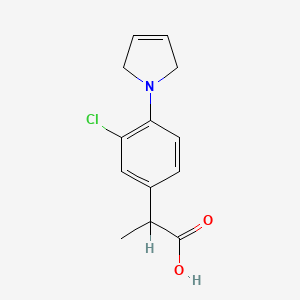

IUPAC Name |

2-[3-chloro-4-(2,5-dihydropyrrol-1-yl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO2/c1-9(13(16)17)10-4-5-12(11(14)8-10)15-6-2-3-7-15/h2-5,8-9H,6-7H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIDSZXPFGCURGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)N2CC=CC2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023489 | |

| Record name | Pirprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31793-07-4 | |

| Record name | Pirprofen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31793-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pirprofen [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031793074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pirprofen | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13722 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pirprofen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pirprofen | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIRPROFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7KN291890 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pirprofen's Interaction with Cyclooxygenase: A Mechanistic Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Cyclooxygenase (COX) Signaling Pathway and its Inhibition

Cyclooxygenase enzymes are central to the inflammatory cascade, catalyzing the conversion of arachidonic acid into prostaglandins (B1171923) (PGs), which are potent signaling molecules involved in pain, inflammation, and fever. There are two primary isoforms of COX: COX-1, which is constitutively expressed in many tissues and plays a role in homeostatic functions, and COX-2, which is inducible and its expression is upregulated at sites of inflammation. The therapeutic, anti-inflammatory, and analgesic effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal disturbances, are often linked to the inhibition of COX-1.

Pirprofen, as a member of the profen class, is understood to be a non-selective inhibitor of both COX-1 and COX-2. The core mechanism of action involves the competitive and reversible binding to the active site of the COX enzymes, thereby preventing the substrate, arachidonic acid, from accessing the catalytic machinery.

Molecular Mechanism of Inhibition

The binding of profen-class NSAIDs to the active site of COX enzymes is a well-characterized interaction. The carboxylic acid moiety, a common feature of this drug class, forms a critical salt bridge with a conserved arginine residue (Arg-120) located at the mouth of the enzyme's active site channel. This interaction is a primary determinant of the binding affinity for many traditional NSAIDs. The remainder of the this compound molecule is expected to occupy the hydrophobic channel of the active site, thereby physically occluding the binding of arachidonic acid.

While a definitive co-crystal structure of this compound with either COX isoform is not publicly available, studies on the binding of ibuprofen (B1674241) to COX-2 reveal that the S-enantiomer, which is the more active form, binds in the active site. It is highly probable that this compound follows a similar binding pattern.

Quantitative Analysis of COX Inhibition

The potency and selectivity of an NSAID are quantified by its half-maximal inhibitory concentration (IC50) for each COX isoform. The ratio of IC50 (COX-1)/IC50 (COX-2) is often used to express the selectivity of the inhibitor. A lower ratio indicates a preference for COX-1 inhibition, while a higher ratio suggests selectivity for COX-2. Although specific IC50 values for this compound are not consistently reported in the literature, the following table presents data for structurally similar profens to provide a comparative context.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |

| Ibuprofen | 12 | 80 | 0.15 |

| Ketoprofen (B1673614) (S-enantiomer) | - | 0.024 | - |

Note: Data for ibuprofen is from a study using human peripheral monocytes. Ketoprofen data is from a whole blood model. The lack of paired data for ketoprofen prevents the calculation of a selectivity ratio in this context. Direct comparison of IC50 values across different studies and assay conditions should be done with caution.

Experimental Protocol for Determination of COX-1 and COX-2 Inhibition

The following protocol outlines a generalized in vitro assay for determining the IC50 values of a test compound, such as this compound, for COX-1 and COX-2. This method is based on the principles of enzyme immunoassays (EIA) that quantify the production of prostaglandins.

4.1. Materials and Reagents

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (this compound)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Hydrochloric acid (HCl) for reaction termination

-

Stannous chloride (SnCl2) for reduction of PGH2 to PGF2α

-

Prostaglandin F2α (PGF2α) enzyme immunoassay (EIA) kit

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving the test compound

-

96-well microplates

-

Incubator

-

Microplate reader

4.2. Assay Procedure

-

Preparation of Reagents: Prepare stock solutions of this compound in DMSO. A dilution series of the test compound should be prepared in the reaction buffer.

-

Enzyme Incubation: In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.

-

Inhibitor Addition: Add the various concentrations of this compound (or vehicle control) to the respective wells and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to each well. Incubate for a defined period (e.g., 2 minutes) at 37°C.

-

Termination of Reaction: Stop the reaction by adding HCl.

-

Reduction Step: Add stannous chloride to reduce the PGH2 product to the more stable PGF2α.

-

Quantification of PGF2α: Quantify the amount of PGF2α produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis: The percentage of inhibition for each this compound concentration is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

Conclusion

This compound is a non-selective inhibitor of both COX-1 and COX-2, acting through competitive and reversible binding at the enzyme's active site. While this compound-specific quantitative kinetic and structural data are not extensively available, the well-documented mechanism of action for other profen-class NSAIDs provides a robust framework for understanding its pharmacological effects. The experimental protocols detailed in this guide offer a clear path for researchers to elucidate the precise inhibitory characteristics of this compound and other novel COX inhibitors. Further research to determine the specific IC50 and Ki values, as well as to obtain a co-crystal structure of this compound with COX enzymes, would be invaluable for a more complete understanding of its molecular interactions and for the rational design of future anti-inflammatory agents.

In-depth Technical Guide to the Chemical Synthesis of Pirprofen

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pirprofen, a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, is chemically known as 2-[3-chloro-4-(2,5-dihydropyrrol-1-yl)phenyl]propanoic acid. This guide provides a detailed overview of a potential synthetic pathway to this compound, constructed from established chemical principles and analogous reactions, in the absence of the specific primary literature (U.S. Patent 3,641,040 and Experientia 29, 938, 1973) which remain inaccessible through standard search methodologies. The presented pathway is therefore a well-informed, theoretical route and should be treated as such. It is intended to provide a foundational understanding for researchers in drug development and process chemistry.

Introduction

This compound is a phenylpropanoic acid derivative with analgesic and anti-inflammatory properties. The core structure consists of a central phenylpropanoic acid moiety, substituted with a chlorine atom and a 3-pyrroline (B95000) (2,5-dihydropyrrole) ring. The synthesis of such a molecule involves the sequential construction of this substituted aromatic core followed by the introduction of the propanoic acid side chain. This guide will delineate a plausible multi-step synthesis, providing hypothetical experimental protocols and outlining the logical progression from commercially available starting materials to the final active pharmaceutical ingredient (API).

Proposed Chemical Synthesis Pathway

The synthesis of this compound can be envisioned as a multi-stage process, beginning with the formation of a key intermediate, 3-chloro-4-aminophenylacetic acid, followed by the introduction of the pyrroline (B1223166) ring and subsequent elaboration of the propanoic acid side chain.

Stage 1: Synthesis of 3-Chloro-4-nitrophenylacetic acid

The synthesis would likely begin with a commercially available starting material such as 4-hydroxyphenylacetic acid.

-

Nitration of 4-Hydroxyphenylacetic Acid: The initial step would involve the nitration of the phenyl ring. Due to the activating nature of the hydroxyl and alkyl groups, careful control of reaction conditions is necessary to achieve selective nitration.

-

Chlorination of 4-Hydroxy-3-nitrophenylacetic Acid: Following nitration, the position ortho to the hydroxyl group and meta to the nitro group would be targeted for chlorination.

-

Reduction of the Nitro Group: The nitro group is then reduced to an amine, yielding 3-chloro-4-aminophenylacetic acid.

Stage 2: Formation of the Pyrroline Ring

The introduction of the 3-pyrroline ring is a critical step in the synthesis.

-

Alkylation with 1,4-Dichlorobut-2-ene: The primary amino group of 3-chloro-4-aminophenylacetic acid can be alkylated using cis- or trans-1,4-dichlorobut-2-ene. This reaction, typically carried out in the presence of a base, would lead to the formation of the 3-pyrroline ring through a double nucleophilic substitution, resulting in 3-chloro-4-(2,5-dihydropyrrol-1-yl)phenylacetic acid.

Stage 3: Elaboration of the Propanoic Acid Side Chain

The final stage involves the conversion of the acetic acid moiety to a propanoic acid.

-

Esterification: The carboxylic acid is first converted to an ester, for example, a methyl or ethyl ester, to protect the acidic proton and facilitate the subsequent α-methylation.

-

α-Methylation: The α-carbon of the ester is then deprotonated using a strong base, such as lithium diisopropylamide (LDA), followed by quenching with an electrophilic methyl source like methyl iodide.

-

Hydrolysis: The final step is the hydrolysis of the ester back to the carboxylic acid, yielding this compound.

Visualizing the Synthesis Pathway

The following diagram illustrates the proposed logical flow for the synthesis of this compound.

Caption: Proposed synthetic pathway for this compound.

Hypothetical Experimental Protocols

The following are illustrative experimental protocols for the key stages of the proposed synthesis. These are based on general organic chemistry principles and would require optimization.

Protocol 1: Synthesis of 3-Chloro-4-(2,5-dihydropyrrol-1-yl)phenylacetic Acid (Step C to D)

-

Materials: 3-chloro-4-aminophenylacetic acid, cis-1,4-dichlorobut-2-ene, sodium carbonate, dimethylformamide (DMF).

-

Procedure: To a solution of 3-chloro-4-aminophenylacetic acid in DMF, an excess of sodium carbonate is added. The mixture is stirred at room temperature, and a solution of cis-1,4-dichlorobut-2-ene in DMF is added dropwise. The reaction mixture is then heated to 80-100 °C and monitored by TLC. Upon completion, the reaction is cooled, quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by crystallization or chromatography.

Protocol 2: α-Methylation of Methyl 3-chloro-4-(2,5-dihydropyrrol-1-yl)phenylacetate (Step E to F)

-

Materials: Methyl 3-chloro-4-(2,5-dihydropyrrol-1-yl)phenylacetate, lithium diisopropylamide (LDA), methyl iodide, tetrahydrofuran (B95107) (THF).

-

Procedure: A solution of the ester in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of LDA in THF is added dropwise, and the mixture is stirred for 1 hour at -78 °C. Methyl iodide is then added, and the reaction is allowed to slowly warm to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The resulting crude product is purified by column chromatography.

Quantitative Data Summary

As this guide is based on a theoretical pathway, specific quantitative data from a validated synthesis is not available. However, for a typical multi-step organic synthesis of this nature, the following target parameters would be relevant for process development and optimization.

| Step | Reaction | Target Yield (%) | Typical Temperature (°C) | Typical Reaction Time (h) |

| 1 | Nitration & Chlorination | 60-70 | 0 - 50 | 2 - 6 |

| 2 | Reduction | 85-95 | 25 - 80 | 4 - 12 |

| 3 | Alkylation | 70-80 | 80 - 100 | 6 - 12 |

| 4 | Esterification | 90-98 | 60 - 80 | 3 - 6 |

| 5 | α-Methylation | 65-75 | -78 to 25 | 2 - 4 |

| 6 | Hydrolysis | 90-98 | 50 - 70 | 2 - 4 |

Conclusion

The synthesis of this compound, while not publicly detailed in readily accessible literature, can be approached through a logical sequence of established organic reactions. The proposed pathway provides a robust framework for the laboratory-scale synthesis and a starting point for process optimization for industrial production. Further research and experimental validation are necessary to confirm the specific conditions and yields for each step. The development of an efficient and scalable synthesis is crucial for ensuring the availability of this important anti-inflammatory agent. Researchers are encouraged to use this guide as a basis for their own investigations into the synthesis of this compound and related compounds.

An In-depth Technical Guide to Pirprofen (CAS: 31793-07-4)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Pirprofen is a non-steroidal anti-inflammatory drug (NSAID) that has been withdrawn from the market in several countries due to safety concerns, including hepatotoxicity. This document is intended for research and informational purposes only.

Core Data Presentation

This section summarizes the key physicochemical and pharmacological properties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Registry Number | 31793-07-4 | [1][2][3][4][5] |

| Molecular Formula | C₁₃H₁₄ClNO₂ | [1][2][6] |

| Molecular Weight | 251.71 g/mol | [1][6] |

| IUPAC Name | 2-[3-chloro-4-(2,5-dihydropyrrol-1-yl)phenyl]propanoic acid | [1] |

| Synonyms | Rengasil, Pirprofene, SU-21524 | [1][4] |

| Appearance | Solid powder | [6] |

| Melting Point | 98-100 °C | [5] |

| Boiling Point | 410.8 °C at 760 mmHg | [5] |

| pKa | 4.56 (Predicted) | [5] |

| Solubility | Slightly soluble in DMSO, Ethyl Acetate, and Methanol | [5] |

Table 2: Pharmacological Profile of this compound

| Parameter | Description | Source(s) |

| Pharmacological Class | Non-Steroidal Anti-Inflammatory Drug (NSAID); Propionic acid derivative | [7][8] |

| Mechanism of Action | Non-selective inhibitor of cyclooxygenase (COX-1 and COX-2) enzymes, leading to reduced prostaglandin (B15479496) synthesis. | [8] |

| Therapeutic Uses (Historical) | Treatment of rheumatoid arthritis, osteoarthritis, and other inflammatory conditions. | [7] |

| Adverse Effects | Gastrointestinal disturbances, peptic ulcers, and potential for hepatotoxicity. | [7] |

Signaling Pathways and Logical Relationships

Diagram 1: this compound's Mechanism of Action - Inhibition of the Arachidonic Acid Cascade

Caption: this compound inhibits COX-1 and COX-2, blocking prostaglandin and thromboxane (B8750289) synthesis.

Diagram 2: General Synthetic Pathway for Phenylpropionic Acids

Caption: A generalized synthetic route to phenylpropionic acid NSAIDs.

Experimental Protocols

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Principle: This assay measures the ability of a test compound to inhibit the peroxidase activity of COX enzymes. The peroxidase activity is quantified by monitoring the oxidation of a chromogenic substrate.

Methodology:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Reconstitute purified ovine or human recombinant COX-1 and COX-2 enzymes in the assay buffer.

-

Prepare a solution of hemin (B1673052) (cofactor) in the assay buffer.

-

Prepare a solution of the chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) in the assay buffer.

-

Prepare stock solutions of this compound and a reference inhibitor (e.g., indomethacin) in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure (96-well plate format):

-

To each well, add the assay buffer, hemin solution, and the respective COX enzyme (COX-1 or COX-2).

-

Add various concentrations of this compound or the reference inhibitor to the test wells. Add solvent alone to the control wells.

-

Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding the chromogenic substrate and arachidonic acid to each well.

-

Immediately measure the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) in a kinetic mode for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration.

-

Determine the percentage of inhibition relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

-

Diagram 3: Workflow for In Vitro COX Inhibition Assay

Caption: A typical workflow for determining the in vitro COX inhibitory activity of this compound.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

Principle: This model assesses the ability of a compound to reduce acute inflammation induced by the injection of carrageenan into the paw of a rat. The degree of inflammation is quantified by measuring the increase in paw volume (edema).

Methodology:

-

Animals:

-

Use male Wistar or Sprague-Dawley rats (150-200 g).

-

Acclimatize the animals for at least one week before the experiment.

-

House the animals in standard cages with free access to food and water.

-

-

Experimental Groups:

-

Group 1: Control (vehicle only).

-

Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg).

-

Groups 3-5: Test Groups (this compound at various doses, e.g., 10, 30, 100 mg/kg).

-

-

Procedure:

-

Fast the animals overnight before the experiment.

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).

-

Administer the vehicle, reference drug, or this compound orally (p.o.) or intraperitoneally (i.p.) 60 minutes before the carrageenan injection.

-

Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

-

Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection (Vt).

-

-

Data Analysis:

-

Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Vt - V₀.

-

Calculate the percentage of inhibition of edema for each treated group compared to the control group: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100.

-

Analyze the data for statistical significance using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

-

Pharmacokinetic Study in Rats

Principle: This study determines the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in rats after a single dose administration.

Methodology:

-

Animals:

-

Use male Sprague-Dawley rats with cannulated jugular veins for serial blood sampling.

-

-

Dosing:

-

Administer a single dose of this compound (e.g., 10 mg/kg) intravenously (i.v.) or orally (p.o.).

-

-

Blood Sampling:

-

Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predefined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.

-

Centrifuge the blood samples to separate the plasma.

-

-

Sample Analysis:

-

Develop and validate a sensitive analytical method (e.g., LC-MS/MS) for the quantification of this compound in rat plasma.

-

Analyze the plasma samples to determine the concentration of this compound at each time point.

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis to determine the following pharmacokinetic parameters:

-

Area under the plasma concentration-time curve (AUC)

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Elimination half-life (t₁/₂)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

-

For oral administration, calculate the bioavailability (F) by comparing the AUC after oral and i.v. administration.

-

Conclusion

This compound is a phenylpropionic acid derivative with anti-inflammatory, analgesic, and antipyretic properties stemming from its non-selective inhibition of COX enzymes. While it has demonstrated efficacy in treating inflammatory conditions, its use has been largely discontinued (B1498344) due to safety concerns. The information provided in this technical guide is intended to support further research into the pharmacology and toxicology of NSAIDs and to serve as a reference for the development of new and safer anti-inflammatory agents.

References

- 1. This compound | C13H14ClNO2 | CID 35935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. echemi.com [echemi.com]

- 5. Cas 31793-07-4,this compound | lookchem [lookchem.com]

- 6. medkoo.com [medkoo.com]

- 7. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [Pharmacological study of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Journey of Pirprofen: A Deep Dive into its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirprofen, a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, was formerly used for the management of pain and inflammation in rheumatic diseases.[1][2] As with all therapeutic agents, a thorough understanding of its pharmacokinetics—how the body absorbs, distributes, metabolizes, and excretes the drug—is paramount for effective and safe drug development and clinical application. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of this compound, compiling quantitative data, detailing experimental methodologies, and visualizing key pathways to serve as a resource for researchers and professionals in the field.

Pharmacokinetic Profile of this compound

The pharmacokinetic profile of this compound has been characterized in various studies, revealing its behavior from administration to elimination. The key parameters are summarized below, providing a quantitative look at its journey through the body.

Absorption

Following oral administration, this compound is well absorbed from the gastrointestinal tract.[3] The rate and extent of absorption can be influenced by the formulation and the presence of food.[3] For instance, administration in a solution leads to a significantly faster absorption rate compared to a capsule formulation.[3] Food has been shown to delay the absorption of this compound.[3]

Distribution

Like many other NSAIDs, this compound is highly bound to plasma proteins, primarily albumin.[2] This extensive protein binding limits its distribution in the body, resulting in a relatively low apparent volume of distribution. This compound has been found to bind non-stereospecifically to human serum albumin.[2]

Metabolism

This compound undergoes extensive metabolism in the liver. The primary metabolic pathways involve both Phase I and Phase II reactions.

Phase I Metabolism: The cytochrome P450 (CYP) enzyme system, specifically the CYP2C subfamily, is implicated in the oxidative metabolism of this compound, a common pathway for many NSAIDs.[4] One of the identified Phase I metabolites is a pyrrole (B145914) derivative, formed through the dehydrogenation of the pyrrolidine (B122466) ring.[5]

Phase II Metabolism: The major route of this compound metabolism is through glucuronidation, a Phase II conjugation reaction.[6] this compound is a good substrate for UDP-glucuronosyltransferase, leading to the formation of an acyl glucuronide.[7] This process significantly increases the water solubility of the drug, facilitating its excretion.[7]

Excretion

The primary route of elimination for this compound and its metabolites is via the kidneys. Following a radiolabeled dose, approximately 80% is excreted in the urine and about 8% in the feces within 24 hours.[6] The metabolites are primarily excreted as glucuronide conjugates.[6] Less than 10% of the total dose is recovered in the urine as the unchanged drug and its glucuronide conjugates in rats.[7]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound and its primary metabolite from various in vivo studies.

Table 1: Pharmacokinetic Parameters of this compound in Humans

| Population | Dose and Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t½ (h) | Reference(s) |

| Elderly Patients (mean age 76) | 400 mg i.m. | Similar to previous studies | Similar to previous studies | Similar to previous studies | ~6-7 | [5] |

| Young Volunteers (mean age 21.8) | 400 mg oral (twice daily for 8 days) | No significant difference with elderly | No significant difference with elderly | No significant difference with elderly | No significant difference with elderly | [1] |

| Elderly Patients (mean age 74.5) | 400 mg oral (twice daily for 8 days) | No significant difference with young | No significant difference with young | No significant difference with young | No significant difference with elderly | [1] |

Table 2: Pharmacokinetic Parameters of this compound's Pyrrole Metabolite in Elderly Humans

| Parameter | Value | Unit | Reference(s) |

| Cmax | 2.8 | µg/mL | [5] |

| Tmax | 6.4 | h | [5] |

| AUC(0-32) | 56.5 | µg·h/mL | [5] |

Metabolic Pathways of this compound

This compound undergoes biotransformation through several key pathways, primarily oxidation and glucuronidation.

Caption: Metabolic pathways of this compound, including Phase I oxidation and Phase II glucuronidation.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of pharmacokinetic studies. Below are compiled methodologies from cited literature for the in vivo analysis of this compound.

In Vivo Study in Elderly Patients

-

Study Design: Nine elderly patients (mean age 76 years) with chronic degenerative disease were administered a single 400 mg intramuscular dose of this compound.[5]

-

Sample Collection: Blood samples were collected at various time points to determine the plasma concentrations of this compound and its pyrrole metabolite.[5]

-

Analytical Method: While the specific analytical method is not detailed in the abstract, it is stated that the pharmacokinetic profile of the drug and its metabolite was calculated from the plasma concentrations.[5]

In Vivo Study in Young Volunteers and Elderly Patients

-

Study Design: A comparative study was conducted with 11 elderly arthritic patients (mean age 74.5 years) and 6 healthy young volunteers (mean age 21.8 years).[1] Participants received 400 mg of this compound twice daily for 8 days.[1]

-

Sample Collection: Plasma concentrations of this compound were measured at the beginning and end of the 8-day treatment period.[1]

-

Analytical Method: The specific analytical method for plasma concentration determination was not detailed in the abstract.

Analytical Methodology for this compound and its Metabolites

A selective high-performance liquid chromatographic (HPLC) method has been developed for the simultaneous determination of this compound and five of its metabolites in plasma and urine.[8]

-

Sample Preparation (Plasma):

-

Addition of an internal standard and a buffer to the plasma sample.

-

Extraction using reversed-phase C18 Bond-Elut columns.[8]

-

-

Sample Preparation (Urine):

-

Addition of an internal standard and a buffer to the urine sample.

-

Extraction using pre-packed silica (B1680970) Extrelut 1 columns.[8]

-

Back-extraction into sodium hydroxide.

-

Acidification of the alkaline phase before injection.[8]

-

-

Chromatographic Conditions:

-

System: Linear elution gradient chromatographic system.

-

Detection: Wavelength programming.[8]

-

-

Quantitation:

The following diagram illustrates a general workflow for a pharmacokinetic study of this compound.

Caption: A generalized experimental workflow for in vivo pharmacokinetic studies of this compound.

Conclusion

This technical guide has synthesized available data on the in vivo pharmacokinetics and metabolism of this compound. It is evident that this compound, like other profens, is well-absorbed, highly protein-bound, and extensively metabolized, primarily through glucuronidation and to a lesser extent, oxidation. The drug and its metabolites are mainly excreted through the kidneys. While significant quantitative data and general experimental approaches have been presented, it is important to note that as an older and now withdrawn medication, the level of detail in some of the available literature, particularly concerning the full elucidation of all metabolites and comprehensive, modern analytical protocols, is limited. Nevertheless, this guide provides a robust foundation for researchers and professionals in the field of drug metabolism and pharmacokinetics.

References

- 1. The GC/MS analysis of some commonly used non-steriodal anti-inflammatory drugs (NSAIDs) in pharmaceutical dosage forms and in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Production and NMR analysis of the human ibuprofen metabolite 3-hydroxyibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jjournals.ju.edu.jo [jjournals.ju.edu.jo]

- 5. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Glucuronidation of 2-arylpropionic acids this compound, flurbiprofen, and ibuprofen by liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound [drugfuture.com]

An In-depth Technical Guide to the Molecular Structure and Properties of Pirprofen

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pirprofen, a non-steroidal anti-inflammatory drug (NSAID) of the phenylpropionic acid class, was formerly utilized for its analgesic and anti-inflammatory properties. Despite its withdrawal from the market, its molecular structure and properties remain of interest to researchers in drug design and development. This technical guide provides a comprehensive overview of this compound's molecular structure, physicochemical properties, and its mechanism of action. Detailed experimental protocols for its synthesis and analysis, where available, are presented. Due to the limited availability of specific experimental data for this compound, this guide leverages data from its close structural analog, Ibuprofen, for illustrative and comparative purposes.

Molecular Structure and Identification

This compound, with the IUPAC name 2-[3-chloro-4-(2,5-dihydropyrrol-1-yl)phenyl]propanoic acid, is a chiral molecule that was used as a racemic mixture.[1] Its structure features a propionic acid moiety attached to a substituted phenyl ring, a common characteristic of the "profen" class of NSAIDs.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₄ClNO₂ | [1] |

| Molecular Weight | 251.71 g/mol | [1] |

| CAS Number | 31793-07-4 | [1] |

| Melting Point | 98-100 °C | |

| pKa | Two pKa values have been noted, but specific experimental values are not readily available in the literature.[2] For comparison, the pKa of the structurally similar Ibuprofen is approximately 4.51.[3] | |

| logP (XLogP3-AA) | 2.9 | |

| Aqueous Solubility | Specific quantitative data for this compound's aqueous solubility is not readily available. As a lipophilic compound, it is expected to have low aqueous solubility, similar to other profens. For instance, Ibuprofen has a very low water solubility of less than 1 mg/mL.[4] |

Spectroscopic and Analytical Data

Detailed, publicly available spectroscopic data (NMR, IR, Mass Spectrometry) for this compound is scarce. Therefore, data for the closely related and extensively studied compound, Ibuprofen, is presented here for illustrative purposes. These data provide a representative example of the spectral characteristics of a phenylpropionic acid NSAID.

Table 2: Representative ¹H NMR Data for Ibuprofen (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Reference |

| 7.22 | d | 2H | Aromatic CH | [5] |

| 7.11 | d | 2H | Aromatic CH | [5] |

| 3.72 | q | 1H | CH-COOH | [5] |

| 2.46 | d | 2H | CH₂ | [5] |

| 1.84 | m | 1H | CH(CH₃)₂ | [5] |

| 1.51 | d | 3H | CH₃-CH | [5] |

| 0.881 | d | 6H | (CH₃)₂-CH | [5] |

Table 3: Representative ¹³C NMR Data for Ibuprofen (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Reference |

| ~181 | C=O (Carboxylic Acid) | [6][7] |

| ~140 | Aromatic C | [6][7] |

| ~137 | Aromatic C | [6][7] |

| ~129 | Aromatic CH | [6][7] |

| ~127 | Aromatic CH | [6][7] |

| ~45 | CH-COOH and CH₂ | [6][7] |

| ~30 | CH(CH₃)₂ | [6][7] |

| ~22 | (CH₃)₂-CH | [6][7] |

| ~18 | CH₃-CH | [6][7] |

Table 4: Representative IR and Mass Spectrometry Data for Ibuprofen

| Spectroscopic Technique | Key Observations | Reference |

| Infrared (IR) Spectroscopy | - Carbonyl (C=O) stretch of the carboxylic acid around 1706-1721 cm⁻¹ - C-H stretches of the aromatic ring and alkyl groups. | [5] |

| Mass Spectrometry (Electron Ionization) | - Molecular Ion (M⁺) at m/z 206 - Major fragment at m/z 161 due to loss of the carboxyl group (-COOH). | [8][9] |

Synthesis of this compound

Illustrative Synthesis of Ibuprofen

The synthesis of Ibuprofen can be accomplished through various routes. A common laboratory-scale synthesis involves a multi-step process starting from isobutylbenzene.[5][10]

Experimental Protocol: Illustrative Synthesis of Ibuprofen

The following is a generalized protocol based on published laboratory syntheses of Ibuprofen.[5][10]

-

Friedel-Crafts Acylation: Isobutylbenzene is reacted with acetic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), in a suitable solvent like dichloromethane. This electrophilic aromatic substitution yields p-isobutylacetophenone.

-

Reduction of the Ketone: The ketonic carbonyl group of p-isobutylacetophenone is reduced to a secondary alcohol using a reducing agent like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. This step produces 1-(4-isobutylphenyl)ethanol.

-

Conversion to Alkyl Halide: The hydroxyl group of the alcohol is substituted with a chlorine atom by reaction with concentrated hydrochloric acid to form 1-chloro-1-(4-isobutylphenyl)ethane.

-

Formation of Grignard Reagent: The alkyl chloride is reacted with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent.

-

Carboxylation: The Grignard reagent is then reacted with solid carbon dioxide (dry ice), followed by an acidic workup (e.g., with aqueous HCl) to protonate the carboxylate salt, yielding Ibuprofen.

Pharmacological Properties and Mechanism of Action

This compound, like other NSAIDs, exhibits anti-inflammatory, analgesic, and antipyretic properties. Its primary mechanism of action is the inhibition of the cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins.[2][11] Prostaglandins are key mediators of inflammation, pain, and fever.

Signaling Pathway: Inhibition of Prostaglandin (B15479496) Synthesis

The inhibition of the COX enzymes by this compound disrupts the prostaglandin synthesis pathway, leading to its therapeutic effects.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

The following is a general protocol for determining the in vitro inhibitory activity of a compound like this compound against COX-1 and COX-2.[12][13]

-

Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes, as well as the substrate, arachidonic acid, in an appropriate buffer (e.g., Tris-HCl).

-

Inhibitor Preparation: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of concentrations.

-

Assay Procedure:

-

In a 96-well plate, add the reaction buffer, cofactors (e.g., hematin), and the COX enzyme (either COX-1 or COX-2).

-

Add the various concentrations of the test compound or a vehicle control.

-

Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specific time at a controlled temperature (e.g., 37°C).

-

Stop the reaction.

-

-

Detection: The product of the reaction, typically prostaglandin E₂ (PGE₂), is quantified using a method such as an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage of COX inhibition for each concentration of the test compound is calculated relative to the control. The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition) is determined from the dose-response curve.

Conclusion

This compound is a classic example of a phenylpropionic acid NSAID. While specific, detailed experimental data for this compound are not widely available, its structural similarity to Ibuprofen allows for a comprehensive understanding of its chemical and pharmacological properties through comparative analysis. The information and protocols presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, providing insights into the molecular characteristics and mechanism of action of this class of anti-inflammatory agents.

References

- 1. scbt.com [scbt.com]

- 2. [Pharmacological study of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. dovepress.com [dovepress.com]

- 5. Ibuprofen Synthesis | Synaptic | Central College [central.edu]

- 6. Ibuprofen (13C, 1H) - Anasazi Instruments [aiinmr.com]

- 7. asahilab.co.jp [asahilab.co.jp]

- 8. Ibuprofen [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Pirprofen: A Technical Chronicle of its Discovery, Development, and Discontinuation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Pirprofen was a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, developed for the management of rheumatic diseases and pain. As a non-selective cyclooxygenase (COX) inhibitor, its mechanism of action was centered on the suppression of prostaglandin (B15479496) synthesis. Despite demonstrating efficacy comparable to other NSAIDs of its time, such as aspirin (B1665792), this compound's journey was ultimately cut short. Post-marketing surveillance revealed a significant risk of severe, and sometimes fatal, hepatotoxicity. This led to its withdrawal from the market, marking a critical case study in pharmacovigilance and the long-term safety evaluation of NSAIDs. This technical guide details the discovery, preclinical and clinical development, and eventual withdrawal of this compound, presenting available data, experimental methodologies, and key development milestones.

Discovery and Synthesis

This compound, chemically known as 2-[3-chloro-4-(2,5-dihydropyrrol-1-yl)phenyl]propanoic acid, was first synthesized by researchers at Ciba-Geigy. The initial preparation of the compound is described in a U.S. Patent filed in 1972.[1] It was developed as part of a broad effort to identify novel phenylpropionic acid derivatives with potent anti-inflammatory and analgesic properties, similar to its predecessors, ibuprofen (B1674241) and naproxen.

Chemical Synthesis Overview

While the specific, step-by-step protocol from the original patent is not detailed in the available literature, the synthesis of arylpropionic acids like this compound typically involves established organic chemistry reactions. A plausible synthetic pathway, based on standard methodologies for this class of compounds, is outlined below. The process would likely begin with a suitable phenyl starting material, which is then elaborated through a series of reactions to introduce the propionic acid and pyrroline (B1223166) moieties.

Caption: Conceptual overview of a potential synthetic route for this compound.

Preclinical Development

This compound underwent a range of standard preclinical pharmacological and toxicological evaluations to characterize its activity and safety profile.

Mechanism of Action: Cyclooxygenase Inhibition

Like other NSAIDs, this compound's primary mechanism of action is the inhibition of the cyclooxygenase (COX) enzymes, which are responsible for converting arachidonic acid into prostaglandins, key mediators of inflammation, pain, and fever.[2][3] this compound is a non-selective inhibitor, meaning it targets both the constitutively expressed COX-1 isoform and the inducible COX-2 isoform.[4] The inhibition of COX-2 is largely responsible for its anti-inflammatory and analgesic effects, while the concurrent inhibition of COX-1 is associated with its gastrointestinal side effects.

Caption: this compound non-selectively inhibits both COX-1 and COX-2 enzymes.

Experimental Protocol: In Vitro COX Inhibition Assay

While specific protocols for this compound are not available, a standard method to determine COX-1 and COX-2 inhibition in that era would have been a whole-blood assay or an assay using purified enzymes.

-

Objective: To determine the concentration of the test compound required to inhibit 50% of the activity (IC50) of COX-1 and COX-2.

-

Methodology (Human Whole Blood Assay Example):

-

Blood Collection: Fresh venous blood is collected from healthy, drug-free volunteers into heparinized tubes.

-

COX-1 Assay: Aliquots of blood are incubated with various concentrations of this compound. COX-1 activity is induced by allowing the blood to clot, which stimulates platelets to produce thromboxane (B8750289) B2 (TXB2), a COX-1-derived product.

-

COX-2 Assay: Separate aliquots of blood are incubated with an inflammatory stimulus, such as lipopolysaccharide (LPS), to induce the expression of COX-2 in monocytes. These samples are then incubated with various concentrations of this compound. COX-2 activity is measured by the production of prostaglandin E2 (PGE2).

-

Quantification: The concentrations of TXB2 and PGE2 are measured using radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to a vehicle control. IC50 values are then determined by plotting the percent inhibition against the log of the drug concentration.

-

Preclinical Pharmacology & Toxicology Data

Specific quantitative data for this compound is scarce in the publicly available literature. However, data for structurally related propionic acid NSAIDs are provided for context.

Table 1: Preclinical Pharmacology & Toxicology Profile (Contextual)

| Parameter | This compound | Ibuprofen (for comparison) | Ketoprofen (for comparison) |

|---|---|---|---|

| COX-1 IC50 (µM) | Data not available | ~12 - 17[5][6] | Data not available |

| COX-2 IC50 (µM) | Data not available | ~80 - 230[5] | Data not available |

| Oral LD50 (Rats) | Data not available | 636 mg/kg | 62.4 mg/kg |

| Oral LD50 (Mice) | Data not available | 540 mg/kg | 360 mg/kg |

Note: LD50 values can vary based on the specific strain and conditions of the study.

Clinical Development

This compound was evaluated in numerous clinical trials for its efficacy and safety in treating rheumatoid arthritis, osteoarthritis, and acute pain.[7] The typical daily dosage ranged from 600 mg to 1200 mg, administered in divided doses.[7]

Efficacy in Rheumatoid Arthritis

Multiple double-blind studies compared this compound to aspirin, the standard of care at the time.

-

A six-month study comparing this compound (800 mg/day) to aspirin (3.6 g/day ) in 33 patients found that this compound was statistically superior to aspirin in reducing the number of swollen joints at the final visit and in improving average grip strength after six weeks.[8]

-

In a larger 12-month multicenter study involving 342 patients, this compound (800 mg/day) was compared to aspirin (3.6 g/day ).[9] The results showed a preference for this compound among both patients and investigators.[9]

-

Other studies found no statistically significant differences in efficacy between this compound (800 mg/day) and aspirin (3.6 g/day ) across various measures including grip strength, walking time, and the number of tender or swollen joints.[10]

Table 2: Representative Clinical Trial Efficacy Data (this compound vs. Aspirin in Rheumatoid Arthritis)

| Efficacy Endpoint | This compound (800 mg/day) | Aspirin (3.6 g/day ) | p-value | Reference |

|---|---|---|---|---|

| Patient Satisfaction | 55% "highly satisfied" | 47% "highly satisfied" | Not Reported | [9] |

| Investigator Preference | 51% | 38% | < 0.05 | [9] |

| Improvement in Swollen Joints | Statistically Superior | - | < 0.05 | [8] |

| Overall Efficacy | No significant difference | No significant difference | Not Reported |[10] |

Safety and Tolerability

In clinical trials, this compound was generally reported to be as well-tolerated as other NSAIDs, with gastrointestinal complaints being the most frequently reported side effects.[11] Some studies suggested that this compound caused fewer side effects, such as tinnitus and gastrointestinal issues, compared to high-dose aspirin.[9][12] However, the post-marketing experience would reveal a much more severe, albeit rarer, adverse effect.

Market Withdrawal and Post-Marketing Surveillance

Despite its therapeutic efficacy, this compound was withdrawn from the market following reports of severe drug-induced liver injury.

Hepatotoxicity

Case reports from monitoring centers in Belgium, the Netherlands, and Germany documented severe hepatic injury in patients taking this compound.[13]

-

The onset of severe liver damage occurred between 3.5 and 6.5 months after initiating therapy with daily doses ranging from 400-1200 mg.[13]

-

Histological examination revealed acute hepatocellular damage, often with bridging necrosis.[13]

-

Of four cases reported from these centers, two patients died, and the other two had an incomplete recovery.[13]

-

This severe hepatotoxicity was categorized as a rare and unpredictable idiosyncratic reaction, as it was not associated with typical immunoallergic signs.[13]

Caption: A timeline of key events in the history of this compound.

Conclusion

The history of this compound serves as a critical lesson in drug development and pharmacovigilance. It underscores the limitations of pre-marketing clinical trials, which are often not large or long enough to detect rare but severe adverse drug reactions. While this compound demonstrated acceptable efficacy as an NSAID, its association with idiosyncratic, life-threatening hepatotoxicity made its withdrawal from the market a clinical necessity. The story of this compound highlights the essential role of robust post-marketing surveillance systems in ensuring patient safety and continuously evaluating the true risk-benefit profile of approved medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of prostaglandin E synthesis by steroidal and nonsteroidal antiinflammatory drugs in human synovial fibroblast cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C13H14ClNO2 | CID 35935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. [Pharmacological study of this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A high level of cyclooxygenase-2 inhibitor selectivity is associated with a reduced interference of platelet cyclooxygenase-1 inactivation by aspirin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound and aspirin in rheumatoid arthritis: a double-blind comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Comparative therapeutic activity of this compound and acetylsalicylic acid in rheumatoid arthritis. A 12-month controlled multicenter study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound and aspirin in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | Semantic Scholar [semanticscholar.org]

- 12. A double-blind comparison of aspirin and this compound in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound-associated hepatic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nonsteroidal Antiinflammatory Drugs (NSAIDs) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

Pirprofen's Impact on Prostaglandin Synthesis: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the mechanism of action of Pirprofen, a non-steroidal anti-inflammatory drug (NSAID), focusing on its effects on the intricate prostaglandin (B15479496) synthesis pathways. By inhibiting key enzymes, this compound modulates the production of these potent lipid mediators, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects. This document provides a detailed overview of the underlying biochemical pathways, experimental methodologies for assessing inhibitory activity, and a comparative analysis of its potency.

Core Mechanism of Action: Inhibition of Cyclooxygenase

This compound, like other NSAIDs, functions primarily as an inhibitor of the cyclooxygenase (COX) enzymes, also known as prostaglandin H synthase (PGHS). These enzymes are critical for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins (B1171923) and thromboxanes. By blocking this enzymatic step, this compound effectively curtails the synthesis of prostaglandins that are key mediators of inflammation, pain, and fever.

The two main isoforms of this enzyme are COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in physiological functions, while COX-2 is an inducible enzyme that is upregulated at sites of inflammation. The therapeutic anti-inflammatory effects of NSAIDs are primarily attributed to the inhibition of COX-2.

The Prostaglandin Synthesis Pathway

The synthesis of prostaglandins is a multi-step process initiated by the release of arachidonic acid from the cell membrane phospholipids (B1166683) by phospholipase A2. Arachidonic acid is then converted into the unstable intermediate Prostaglandin G2 (PGG2) and subsequently to Prostaglandin H2 (PGH2) by the COX enzymes. PGH2 is then further metabolized by various tissue-specific synthases into different prostaglandins (PGE2, PGD2, PGF2α, PGI2) and thromboxane (B8750289) A2 (TXA2). These molecules then bind to their respective receptors to elicit a wide range of physiological and pathological responses.

Quantitative Analysis of COX Inhibition

The inhibitory potency of NSAIDs is commonly quantified by their half-maximal inhibitory concentration (IC50) values. While specific IC50 values for this compound were not available in the public literature at the time of this review, the following table provides a comparative summary of IC50 values for other common NSAIDs, illustrating the range of potencies and selectivities for COX-1 and COX-2.

| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2/COX-1 Selectivity Ratio |

| Ibuprofen | 1.4 - 12 | 2.75 - 80 | ~0.2 - 6.7 |

| Diclofenac | 0.06 - 1.2 | 0.03 - 0.79 | ~0.15 - 0.66 |

| Celecoxib | 2.2 - 5.8 | 0.052 - 0.76 | ~7.6 - 30 |

| Indomethacin | 0.05 - 0.42 | 0.13 - 2.75 | ~0.4 - 5.5 |

| Meloxicam | 2.2 | 1.1 | ~0.5 |

Note: IC50 values can vary depending on the specific assay conditions, enzyme source, and substrate concentration used in the experiment.

Experimental Protocols for Assessing COX Inhibition

Several in vitro and ex vivo methods are employed to determine the inhibitory effects of compounds like this compound on prostaglandin synthesis. These assays are crucial for characterizing the potency and selectivity of NSAIDs.

In Vitro Purified Enzyme Assay

This method directly measures the inhibition of purified COX-1 and COX-2 enzymes.

-

Objective: To determine the IC50 values of a test compound against isolated COX-1 and COX-2 enzymes.

-

Methodology:

-

Enzyme Source: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

-

Incubation: The enzymes are pre-incubated with various concentrations of the test compound (e.g., this compound) or a vehicle control in a suitable buffer.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid as the substrate.

-

Reaction Termination: After a defined incubation period, the reaction is stopped.

-

Quantification of Product: The amount of prostaglandin produced (commonly PGE2 or PGF2α) is quantified using methods such as enzyme immunoassay (EIA), radioimmunoassay (RIA), or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The IC50 value is calculated by determining the concentration of the inhibitor that causes a 50% reduction in prostaglandin production compared to the control.

-

Human Whole Blood Assay

This ex vivo/in vitro model is considered highly relevant to the in vivo situation as it utilizes all the cellular components involved in prostaglandin synthesis.

-

Objective: To determine the IC50 values for COX-1 and COX-2 inhibition by a test compound in a human whole blood matrix.

-

Methodology:

-

Blood Collection: Fresh venous blood is collected from healthy human volunteers.

-

COX-1 Assay (Platelet Thromboxane B2 Production):

-

Aliquots of whole blood are incubated with various concentrations of the test compound or a control vehicle.

-

Blood is allowed to clot, which stimulates platelet COX-1 to produce thromboxane A2, which is then rapidly converted to the stable metabolite thromboxane B2 (TXB2).

-

Serum is separated by centrifugation.

-

TXB2 levels are quantified using an enzyme immunoassay (EIA) or radioimmunoassay (RIA).

-

-

COX-2 Assay (LPS-Stimulated Prostaglandin E2 Production):

-

Aliquots of whole blood are incubated with various concentrations of the test compound or a control vehicle.

-

Lipopolysaccharide (LPS) is added to induce the expression and activity of COX-2 in monocytes.

-

The blood is then incubated to allow for the synthesis of prostaglandin E2 (PGE2).

-

Plasma is separated by centrifugation.

-

PGE2 levels are quantified using EIA or RIA.

-

-

Data Analysis: The concentration of the test compound that causes 50% inhibition of TXB2 (for COX-1) and PGE2 (for COX-2) production is calculated to determine the IC50 values.

-

Conclusion

In-Vitro Anti-inflammatory Properties of Pirprofen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pirprofen, a non-steroidal anti-inflammatory drug (NSAID) of the phenylpropionic acid class, has historically been used for its analgesic and anti-inflammatory effects. Like other drugs in its class, such as ibuprofen (B1674241) and ketoprofen, its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory cascade. Although this compound has been withdrawn from the market in some regions, understanding its in-vitro anti-inflammatory profile remains valuable for the development of new anti-inflammatory agents and for comparative pharmacological studies. This technical guide provides an in-depth overview of the in-vitro anti-inflammatory properties of this compound, including its effects on key inflammatory mediators and cellular functions.

Core Mechanism of Action: Cyclooxygenase Inhibition

The primary anti-inflammatory effect of this compound, like other NSAIDs, is attributed to its inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923) (PGs), which are key mediators of inflammation, pain, and fever.

-

COX-1 is a constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and regulating renal blood flow.

-

COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of pro-inflammatory prostaglandins.

Signaling Pathway: Prostaglandin (B15479496) Synthesis

Effects on Inflammatory Cells and Mediators

This compound exerts its anti-inflammatory effects by modulating the function of various immune cells and the production of inflammatory mediators beyond its primary action on prostaglandin synthesis.

Polymorphonuclear Leukocyte (PMN) Function

Studies have shown that this compound can directly affect the function of polymorphonuclear leukocytes (PMNs), which are key players in the acute inflammatory response.

Table 1: Effect of this compound on Human Polymorphonuclear Leukocyte (PMN) Functions In Vitro

| Parameter | Effect | Concentration | Stimulus | Reference |

| Chemotaxis | Significant Inhibition | 2 µg/mL | FMLP, Zymosan-activated serum | [1] |

| Chemiluminescence | Inhibition | Dose-dependent | FMLP, PMA | [1] |

| No effect | Zymosan particles | [1] | ||

| Phagocytosis | No effect | Not specified | [1] | |

| Adhesion | No effect | Not specified | [1] |

FMLP: N-formyl-methionyl-leucyl-phenylalanine; PMA: Phorbol myristate acetate

-

Cell Preparation: Isolate human PMNs from fresh venous blood of healthy donors using a Ficoll-Hypaque density gradient centrifugation followed by dextran (B179266) sedimentation and hypotonic lysis of erythrocytes. Resuspend the purified PMNs in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 0.1% bovine serum albumin) at a concentration of 2 x 10^6 cells/mL.

-

Chemoattractant Preparation: Prepare chemoattractants such as N-formyl-methionyl-leucyl-phenylalanine (FMLP) at a final concentration of 10^-8 M or zymosan-activated human serum.

-

This compound Treatment: Pre-incubate the PMN suspension with various concentrations of this compound (e.g., 0.2, 2, 20 µg/mL) or vehicle control for 30 minutes at 37°C.

-

Chemotaxis Assay:

-

Place the chemoattractant solution in the lower compartment of a Boyden chamber.

-

Separate the lower and upper compartments with a micropore filter (e.g., 3 µm pore size).

-

Add the pre-treated PMN suspension to the upper compartment.

-

Incubate the chamber for 60-90 minutes at 37°C in a humidified atmosphere with 5% CO2.

-

-

Quantification: After incubation, remove the filter, fix, and stain it. Count the number of PMNs that have migrated through the filter to the lower side using a light microscope. Express the results as the mean number of migrated cells per high-power field or as a percentage of the control.

Cytokine Production

While specific data on this compound's effect on individual cytokine production is limited, NSAIDs are known to modulate the synthesis of pro-inflammatory and anti-inflammatory cytokines. This can occur through both COX-dependent and COX-independent mechanisms. For instance, prostaglandins, particularly PGE2, can influence the production of various cytokines. By inhibiting PGE2 synthesis, this compound may indirectly affect cytokine levels.

Table 2: General Effects of Structurally Similar NSAIDs on Cytokine Production In Vitro

| Cytokine | Cell Type | Effect of NSAID (e.g., Ibuprofen) | Potential Mechanism |

| IL-1β | Monocytes/Macrophages | Variable (inhibition or no effect) | COX-independent; potential modulation of NF-κB |

| TNF-α | Monocytes/Macrophages | Variable (inhibition or no effect) | COX-independent; potential modulation of NF-κB |

| IL-6 | Synovial fibroblasts, Monocytes | Inhibition | COX-dependent (via PGE2) and COX-independent |

| IL-10 | Lymphocytes, Monocytes | Variable (inhibition or enhancement) | Complex regulation |

-

Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs), isolated by Ficoll-Paque density gradient centrifugation, or a specific cell line (e.g., THP-1 monocytes) in a suitable culture medium.

-

Cell Stimulation: Seed the cells in 96-well plates and stimulate them with an inflammatory agent such as lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) to induce cytokine production.

-

This compound Treatment: Concurrently with stimulation, treat the cells with various concentrations of this compound or vehicle control.

-

Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), centrifuge the plates and collect the cell-free supernatants.

-

Cytokine Quantification: Measure the concentration of specific cytokines (e.g., IL-1β, TNF-α, IL-6, IL-10) in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Data Analysis: Generate a standard curve using recombinant cytokine standards. Calculate the cytokine concentrations in the samples based on the standard curve and express the results as pg/mL or ng/mL.

Lymphocyte Proliferation

NSAIDs can influence lymphocyte proliferation, which is a key event in the adaptive immune response. The effect can be either inhibitory or stimulatory, depending on the specific drug, its concentration, and the experimental conditions. This modulation can be linked to the inhibition of prostaglandins, which are known to regulate lymphocyte function.

-

Cell Isolation: Isolate PBMCs from healthy donor blood.

-

Cell Culture: Resuspend the PBMCs in complete RPMI-1640 medium and seed them in 96-well plates.

-

Stimulation and Treatment: Stimulate the cells with a mitogen such as phytohemagglutinin (PHA) (e.g., 5 µg/mL) in the presence of various concentrations of this compound or vehicle control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Radiolabeling: Add [³H]-thymidine (1 µCi/well) to each well for the final 18 hours of incubation.

-

Cell Harvesting and Measurement: Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Express the results as counts per minute (CPM) or as a stimulation index (CPM of stimulated cells / CPM of unstimulated cells).

Effects on Cartilage Metabolism

NSAIDs are widely used in the management of osteoarthritis, a condition characterized by cartilage degradation. However, their in-vitro effects on cartilage metabolism are complex and can be either beneficial or detrimental. Some studies suggest that certain NSAIDs can inhibit the synthesis of proteoglycans, a key component of the cartilage matrix.

-

Cartilage Explant Preparation: Obtain articular cartilage from a suitable source (e.g., bovine or porcine joints) and prepare full-thickness cartilage explants of a standardized size.

-

Explant Culture: Culture the explants in a defined medium (e.g., DMEM/F-12) with or without inflammatory stimuli like interleukin-1β (IL-1β) to mimic inflammatory conditions.

-

This compound Treatment: Treat the explants with different concentrations of this compound or vehicle control.

-

Assessment of Proteoglycan Degradation:

-

Measure the amount of sulfated glycosaminoglycans (a major component of proteoglycans) released into the culture medium using the dimethylmethylene blue (DMMB) dye-binding assay.

-

At the end of the culture period, digest the cartilage explants with papain and measure the remaining GAG content.

-

-

Assessment of Proteoglycan Synthesis:

-

During the last 4-24 hours of culture, add a radiolabeled precursor, such as ³⁵S-sulfate, to the medium.

-

Measure the incorporation of the radiolabel into the cartilage matrix as an indicator of new proteoglycan synthesis.

-

-

Data Analysis: Express the results as µg of GAG released per mg of cartilage wet weight or as disintegrations per minute (DPM) per mg of cartilage wet weight for synthesis.

Involvement in Cellular Signaling Pathways

The anti-inflammatory effects of NSAIDs are not solely due to COX inhibition. They can also modulate key intracellular signaling pathways involved in inflammation, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence for this compound's action on these pathways is limited, inferences can be drawn from studies on structurally similar compounds like ibuprofen.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Some NSAIDs have been shown to inhibit NF-κB activation.

MAPK Signaling Pathway

The MAPK family of kinases (including p38, JNK, and ERK) plays a crucial role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators. Inhibition of the p38 MAPK pathway, in particular, is a target for anti-inflammatory drug development.

Conclusion

This compound demonstrates a range of in-vitro anti-inflammatory properties that extend beyond its primary role as a cyclooxygenase inhibitor. Its ability to modulate key functions of polymorphonuclear leukocytes, such as chemotaxis, highlights a direct cellular mechanism of action. While specific quantitative data on its effects on cytokine production, lymphocyte proliferation, and cartilage metabolism are not extensively documented in recent literature, its analogy to other propionic acid NSAIDs suggests a multifaceted immunomodulatory profile. Further investigation into its precise interactions with intracellular signaling pathways like NF-κB and MAPK would provide a more complete understanding of its anti-inflammatory mechanisms. This technical guide serves as a foundational resource for researchers and professionals in the field, summarizing the known in-vitro activities of this compound and providing detailed protocols for its further evaluation.

References

Pirprofen's Binding Affinity for COX-1 vs. COX-2 Enzymes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pirprofen and Cyclooxygenase Inhibition

This compound is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects—analgesic, anti-inflammatory, and antipyretic—through the inhibition of cyclooxygenase (COX) enzymes.[1] Like other traditional NSAIDs, this compound is understood to be a non-selective inhibitor, meaning it targets both COX-1 and COX-2 isoforms.[1]

The COX-1 enzyme is constitutively expressed in many tissues and plays a crucial role in physiological functions such as protecting the gastric mucosa and maintaining renal blood flow. Conversely, the COX-2 enzyme is inducible, with its expression significantly increasing during inflammatory processes. The therapeutic benefits of NSAIDs are largely attributed to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal issues, are linked to the inhibition of COX-1.

Quantitative Analysis of COX-1 and COX-2 Inhibition

The binding affinity of an inhibitor for an enzyme is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower IC50 or Ki value indicates a higher binding affinity and more potent inhibition. The ratio of IC50 values for COX-2 versus COX-1 is used to determine the selectivity of an NSAID.

While specific IC50 or Ki values for this compound are not available in the provided search results, the following table presents representative data for Ibuprofen, a well-documented non-selective NSAID, to illustrate how such data is typically presented.

Table 1: Illustrative Inhibitory Potency (IC50) of Ibuprofen against COX-1 and COX-2

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-2/COX-1) |

| Ibuprofen | 12 | 80 | 6.67 |

Data is illustrative and based on values reported for Ibuprofen in human peripheral monocytes.[2] The selectivity index is calculated as IC50(COX-2) / IC50(COX-1). A lower selectivity index indicates a preference for COX-1 inhibition, while a higher value suggests greater selectivity for COX-2.

Experimental Protocols for Determining COX Inhibition

Several in vitro and cell-based assays are employed to determine the inhibitory activity of compounds against COX-1 and COX-2. These assays are crucial for characterizing the potency and selectivity of NSAIDs.

In Vitro Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Source: Purified ovine or human recombinant COX-1 and COX-2 enzymes are utilized.

-